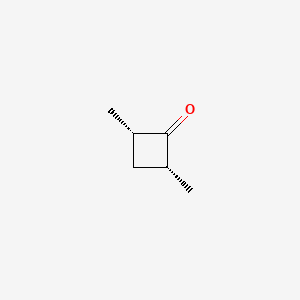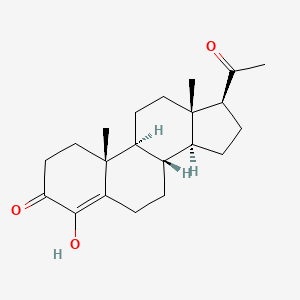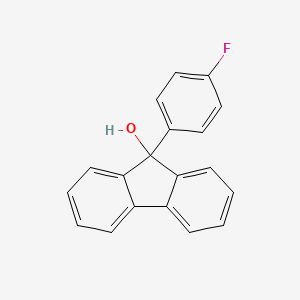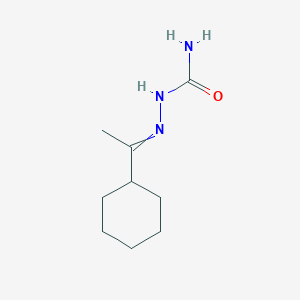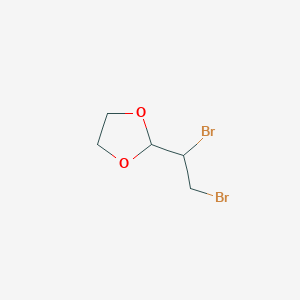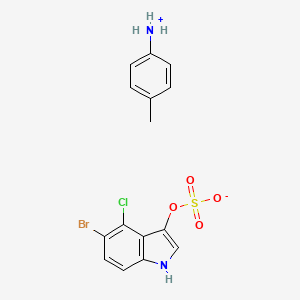
(5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium is a complex organic molecule that combines an indole derivative with a sulfate group and a substituted aniline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium typically involves multiple steps. The initial step often includes the bromination and chlorination of an indole derivative to form 5-bromo-4-chloro-1H-indole. This is followed by the introduction of a sulfate group, which can be achieved through sulfonation reactions. The final step involves the formation of the (4-methylphenyl)azanium moiety, which can be synthesized through the reaction of 4-methylaniline with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
(5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The bromine and chlorine atoms in the indole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the indole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has potential applications in the study of enzyme interactions and cellular processes. Its indole moiety is known to interact with various biological targets, making it useful in biochemical research.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. The presence of the indole ring suggests possible applications in the development of drugs targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The sulfate group may enhance the compound’s solubility and facilitate its transport within biological systems. The (4-methylphenyl)azanium moiety can interact with cellular membranes, influencing the compound’s distribution and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-4-chloro-3-indolyl-β-D-glucuronic acid: Another indole derivative with similar structural features.
5-bromo-4-chloro-1H-indol-3-yl phosphate sodium: A compound with a phosphate group instead of a sulfate group.
4-chloro-1H-indole-3-carbaldehyde: A simpler indole derivative with a different functional group.
Uniqueness
The uniqueness of (5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfate group and a substituted aniline moiety makes it a versatile compound with diverse applications.
Eigenschaften
Molekularformel |
C15H14BrClN2O4S |
|---|---|
Molekulargewicht |
433.7 g/mol |
IUPAC-Name |
(5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium |
InChI |
InChI=1S/C8H5BrClNO4S.C7H9N/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H,12,13,14);2-5H,8H2,1H3 |
InChI-Schlüssel |
JZGXUJTZOXDSGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[NH3+].C1=CC(=C(C2=C1NC=C2OS(=O)(=O)[O-])Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


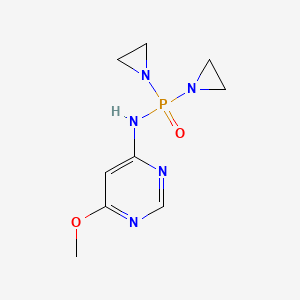
![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B14750114.png)


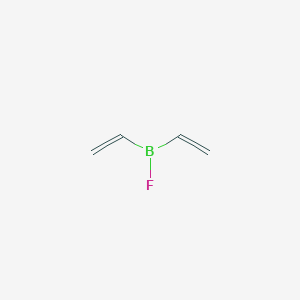
![(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B14750141.png)
